S-(+)-Methamphetamine-d3 Hydrochloride
Description
Significance of Deuterated Analogs in Modern Chemical and Biomedical Research
The use of deuterated analogs, or compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612), has become indispensable in modern scientific research. clearsynth.com This technique, known as isotopic labeling, provides researchers with powerful tools to investigate complex systems with high precision. clearsynth.comwikipedia.org
One of the most prominent applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comthalesnano.com In mass spectrometry, an ideal deuterated internal standard co-elutes with the non-labeled compound (analyte) and exhibits the same extraction recovery and ionization response. aptochem.com Because it is chemically almost identical to the analyte but has a different mass, it can be distinguished by the detector. scioninstruments.com This allows for the correction of variability that can occur during sample preparation, injection, and ionization, thereby increasing the accuracy and reliability of the measurements. thalesnano.comaptochem.comscioninstruments.com
Deuterated analogs are also crucial for elucidating chemical reaction mechanisms and metabolic pathways. wikipedia.org By tracking the fate of the deuterium-labeled molecules through a reaction or a biological system, scientists can gain invaluable insights into reaction kinetics and the specific transformations a compound undergoes. clearsynth.comthalesnano.com This is fundamental in fields like drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. cernobioscience.commusechem.com
Furthermore, the substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the "kinetic isotope effect." clearsynthdiscovery.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for enzymes to break. clearsynthdiscovery.com This can slow down a drug's metabolism, which has significant implications in pharmaceutical research for enhancing the metabolic stability and pharmacokinetic profiles of drug candidates. clearsynthdiscovery.compharmaffiliates.com In NMR spectroscopy, the use of deuterated solvents is common to avoid interference from hydrogen signals, which enhances the sensitivity and precision of the analysis. clearsynth.com
Overview of S-(+)-Methamphetamine-d3 Hydrochloride as a Research Tool and Analytical Standard
This compound is the isotopically labeled form of S-(+)-Methamphetamine hydrochloride, which is the more physiologically active enantiomer of the methamphetamine molecule. bertin-bioreagent.comeuropa.eu As a research tool, its primary and most critical function is to serve as an internal standard for the highly accurate and precise quantification of S-(+)-Methamphetamine in biological and forensic samples. bertin-bioreagent.com
In forensic toxicology and clinical chemistry, analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify methamphetamine. The inclusion of this compound as an internal standard is essential for a robust and reliable bioanalytical method. aptochem.com It is added to samples (e.g., blood, urine, or plasma) in a known quantity at the beginning of the analytical process. Because it behaves chemically identically to the non-labeled S-(+)-Methamphetamine during extraction, derivatization, and chromatography, any sample loss or variation will affect both the standard and the analyte equally. pubcompare.ai The mass spectrometer, however, can differentiate between the two due to the mass difference from the deuterium atoms. scioninstruments.com By comparing the detector response of the analyte to that of the internal standard, a precise concentration of S-(+)-Methamphetamine in the original sample can be determined, correcting for potential matrix effects or instrumental variability. clearsynth.compubcompare.ai
The use of this deuterated standard is a cornerstone of method validation, ensuring that the analytical procedure is both robust and reliable for research and forensic applications. clearsynth.combertin-bioreagent.com
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂D₃N · HCl |
| Molecular Weight | 188.71 g/mol nih.gov |
| IUPAC Name | (2S)-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride nih.gov |
| Isotopic Purity | Typically ≥98% |
| Primary Application | Internal Standard for Mass Spectrometry |
Current Research Paradigms and the Role of Isotopic Labeling in Scientific Investigations
Isotopic labeling is a fundamental technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.orgcernobioscience.com It involves replacing specific atoms in a molecule with their isotopes, which can be either stable (non-radioactive) or radioactive. studysmarter.co.uk Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are most commonly used due to their safety and utility in long-term studies. cernobioscience.comstudysmarter.co.uk
This technique is central to numerous modern research paradigms. In quantitative proteomics, stable isotope labeling methods are used to identify and quantify changes in protein abundance between different samples. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT) rely on incorporating heavy isotopes into proteins or peptides. washington.educreative-proteomics.com When analyzed by mass spectrometry, the mass difference allows for the relative quantification of proteins from different cell states, providing critical insights into cellular processes. nih.govwashington.edu
In pharmaceutical research and drug development, isotopic labeling is indispensable. musechem.compharmaffiliates.com It is used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates. musechem.com By labeling a potential drug molecule, researchers can trace its journey through a biological system, understanding how it is absorbed, distributed, metabolized, and excreted (ADME studies). cernobioscience.commusechem.com This information is vital for developing safe and effective therapeutics.
Metabolic flux analysis (MFA) is another area that heavily relies on isotopic labeling. wikipedia.org In MFA, cells are fed a substrate labeled with a stable isotope. By analyzing the isotopic labeling patterns in downstream metabolites, researchers can map and quantify the flow of atoms through complex metabolic networks, offering a detailed view of cellular metabolism. wikipedia.org The ability to precisely track molecules and quantify their transformations makes isotopic labeling a cornerstone of modern molecular sciences, driving discoveries across chemistry, biology, and medicine. studysmarter.co.uk
Table 2: Comparison of Analytical Techniques Utilizing Isotopic Labeling
| Technique | Principle | Common Isotopes | Key Application |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. Labeled compounds are distinguished from unlabeled ones by their mass difference. wikipedia.org | ²H, ¹³C, ¹⁵N, ¹⁸O | Quantitative proteomics, metabolomics, pharmacokinetic studies, internal standardization. cernobioscience.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. Isotopic substitution alters the NMR spectrum, allowing for structural and dynamic studies. wikipedia.org | ²H, ¹³C, ¹⁵N | Elucidation of molecular structure, studying reaction mechanisms, protein dynamics. clearsynth.comthalesnano.com |
| Positron Emission Tomography (PET) | Uses radioactive isotopes that emit positrons. The resulting gamma rays are detected to create images of metabolic processes in the body. musechem.com | ¹¹C, ¹⁸F, ¹⁵O | Medical imaging, in vivo tracking of drugs and biomolecules. |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16ClN |
|---|---|
Molecular Weight |
188.71 g/mol |
IUPAC Name |
(2S)-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1/i2D3; |
InChI Key |
TWXDDNPPQUTEOV-JSHATPSWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@H](C)CC1=CC=CC=C1.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation for Research Standards
Academic Synthesis Strategies for Deuterated Amphetamines
The preparation of deuterated amphetamines for research purposes often involves the introduction of deuterium (B1214612) atoms at specific molecular positions. One common strategy for producing deuterated amphetamine analogs involves the reduction of a suitable precursor with a deuterated reducing agent. For instance, the synthesis of deuterio-l-amphetamine has been achieved through the selective reduction of phenyl-2-propanone oxime using lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govnih.govmdma.chcapes.gov.br This method introduces a deuterium atom at the α-carbon of the amphetamine molecule.
To synthesize N-methyl-deuterated methamphetamine, such as S-(+)-Methamphetamine-d3 Hydrochloride, a deuterated methylating agent is required. A practical laboratory-scale synthesis of deuterated methylamine (B109427) has been developed, providing a key building block for this purpose. researchgate.netresearchgate.net The general approach involves the reductive amination of phenyl-2-propanone (P2P), where deuterated methylamine is used to introduce the trideuteromethyl group onto the nitrogen atom. chemistryviews.org
It is important to note that synthetic routes starting from phenyl-2-propanone without a chiral auxiliary or a stereoselective catalyst will produce a racemic mixture of (S)-(+)- and (R)-(-)-methamphetamine. unc.edueuropa.eu Therefore, to obtain the desired S-(+)-enantiomer, a subsequent resolution step would be necessary.
Stereoselective Synthesis of S-(+)-Methamphetamine and its Deuterated Variants
Ensuring the correct stereochemistry is paramount for the synthesis of this compound. The S-enantiomer is the more potent central nervous system stimulant. nih.gov Stereoselective synthetic methods are employed to produce the desired enantiomer directly, thus avoiding the need for chiral resolution of a racemic mixture.
A well-established stereospecific route to S-(+)-amphetamine and its derivatives starts from the chiral precursor D-phenylalanine. designer-drug.commdma.chnih.gov This amino acid possesses the correct stereochemistry at the benzylic carbon to yield the S-enantiomer of the final product. The synthesis involves the reduction of the carboxylic acid moiety of D-phenylalanine to an alcohol, followed by conversion of the alcohol to a good leaving group (e.g., a tosylate), and subsequent nucleophilic substitution and reduction steps. To introduce the deuterated methyl group for S-(+)-Methamphetamine-d3, a deuterated methylating agent would be used in the appropriate step of this synthetic sequence.
Another common stereoselective method for the synthesis of S-(+)-methamphetamine is the reduction of S-(+)-ephedrine or S-(+)-pseudoephedrine. chemistryviews.orggcu.ac.uk These precursors already contain the desired stereochemistry at the two chiral centers. The reduction of the hydroxyl group at the benzylic position yields S-(+)-methamphetamine. To produce the d3 variant, one would need to perform a methylation with a deuterated methyl source if starting from amphetamine, or if a suitable deuterated precursor is not available.
Table 1: Comparison of Synthetic Routes to S-(+)-Methamphetamine
| Starting Material | Stereoselectivity | Key Steps | Deuteration Strategy |
|---|---|---|---|
| Phenyl-2-propanone | Racemic | Reductive amination | Use of deuterated methylamine |
| D-Phenylalanine | Stereoselective (S) | Reduction, tosylation, substitution | Use of deuterated reagents in the appropriate step |
| S-(+)-Ephedrine/Pseudoephedrine | Stereoselective (S) | Reduction of hydroxyl group | N-methylation with a deuterated source if starting from a primary amine |
Characterization of Deuterium Incorporation and Purity for Analytical Standards
The utility of this compound as an internal standard in quantitative analysis is critically dependent on its isotopic and chemical purity. Therefore, rigorous characterization is essential.
Isotopic Incorporation and Purity: The degree and location of deuterium incorporation are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
¹H NMR (Proton NMR) spectroscopy is used to confirm the absence of protons at the labeled positions. For this compound, the signal corresponding to the N-methyl protons would be absent or significantly reduced.
²H NMR (Deuterium NMR) spectroscopy can be employed to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment. researchgate.net
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of the compound. rsc.orgnih.gov By analyzing the mass-to-charge ratio with high precision, the masses of the deuterated and non-deuterated isotopologues can be resolved, allowing for the calculation of the percentage of deuterium incorporation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for assessing purity. The sample is separated by gas chromatography, and the mass spectrometer provides identification of the main component and any impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) can also be used to determine the purity of the compound.
NMR spectroscopy is also valuable for purity assessment, as it can detect and quantify impurities containing proton signals that are distinct from the target compound. researchgate.net
The enantiomeric purity is also a critical parameter. Chiral chromatography (either GC or HPLC) or derivatization with a chiral reagent followed by chromatographic analysis can be used to determine the enantiomeric excess and confirm that the S-(+)-enantiomer is the major component. nih.govnih.govd-nb.info
Table 2: Analytical Techniques for Characterization of this compound
| Analytical Technique | Parameter Assessed | Key Findings |
|---|---|---|
| ¹H NMR | Location of Deuteration, Chemical Purity | Absence of N-methyl proton signal, identification of proton-containing impurities. |
| ²H NMR | Presence and Location of Deuterium | Direct observation of deuterium signal at the N-methyl position. |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment, Molecular Formula Confirmation | Accurate mass measurement confirming the incorporation of three deuterium atoms and overall isotopic purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical Purity, Identification of Volatile Impurities | Separation and identification of any residual starting materials or synthetic byproducts. |
| Chiral Chromatography (GC or HPLC) | Enantiomeric Purity | Quantification of the S-(+)- and R-(-)-enantiomers to determine enantiomeric excess. |
Applications of S + Methamphetamine D3 Hydrochloride in Forensic Chemical Analysis
Role as an Internal Standard in Forensic Drug Quantification
In the realm of forensic toxicology, the accurate quantification of illicit substances is paramount. S-(+)-Methamphetamine-d3 hydrochloride plays a crucial role as an internal standard in chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). griffith.edu.au When added to a biological sample at a known concentration prior to extraction and analysis, it mimics the behavior of the target analyte, S-(+)-methamphetamine, throughout the analytical process.
The fundamental principle behind its use lies in its chemical similarity to the non-deuterated methamphetamine. Both compounds exhibit nearly identical properties during extraction, derivatization, and chromatographic separation. However, due to the presence of deuterium (B1214612) atoms, this compound has a higher mass-to-charge ratio (m/z) than the native compound. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's response to the internal standard's response, analysts can accurately calculate the concentration of the analyte in the original sample, thereby correcting for procedural variations. The choice of the deuterated internal standard is critical, as factors like the degree of deuteration can influence chromatographic retention times and potential for isotopic cross-contribution, where fragment ions from the analyte and the standard interfere with each other. nih.gov
Table 1: Commonly Used Deuterated Internal Standards for Methamphetamine Analysis
| Compound | Deuterium Atoms | Common Abbreviation |
|---|---|---|
| This compound | 3 | MAMP-d3 |
| Methamphetamine-d5 | 5 | MAMP-d5 |
| Methamphetamine-d8 | 8 | MAMP-d8 |
| Methamphetamine-d11 | 11 | MAMP-d11 |
| Methamphetamine-d14 | 14 | MAMP-d14 |
Method Development and Validation for Forensic Matrices (e.g., Hair, Wipes, Oral Fluid)
The use of this compound is integral to the development and validation of analytical methods for detecting methamphetamine in diverse and complex forensic matrices. These matrices, including hair, surface wipes, and oral fluid, present unique challenges that necessitate the use of a reliable internal standard.
Hair Analysis: Hair provides a long-term history of drug exposure. Analytical methods for hair require extensive sample preparation, including washing, pulverization, and extraction, which can lead to significant analyte loss. The inclusion of a deuterated internal standard like this compound is essential for accurate quantification. Validation of these methods involves assessing parameters such as linearity, precision, accuracy, and the limit of quantification (LOQ). For instance, a validated GC-MS method for methamphetamine in hair demonstrated a limit of detection (LOD) of 0.10 ng/mg and a LOQ of 0.15 ng/mg. thaiscience.info
Surface Wipes: In the investigation of clandestine laboratories, surface wipes are used to sample for methamphetamine contamination. The recovery of the drug from the wipe material can be variable. A study on the analysis of methamphetamine on wipes using GC/MS employed a stable isotope-labeled analogue to calculate the concentration, achieving an estimated LOQ of 0.05 µ g/wipe . ca.gov
Oral Fluid: Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection. However, the concentration of drugs in oral fluid can be low, and the sample volume is often small. A validated method for the detection of d- and l-isomers of methamphetamine in human oral fluid utilized a deuterated internal standard and achieved a standard curve spanning a range from 2.5 to 1000 ng/mL. nih.gov
Table 2: Example Method Validation Parameters for Methamphetamine in Forensic Matrices
| Matrix | Analytical Technique | Internal Standard | Linearity Range | LOQ | Reference |
|---|---|---|---|---|---|
| Hair | GC-MS | MA-d5 | 0.2-10 ng/mg | 0.15 ng/mg | thaiscience.info |
| Wipes | GC/MS | Methamphetamine-d14 | Not Specified | 0.05 µg/wipe | ca.gov |
| Oral Fluid | LC-MS/MS | Racemic amphetamine-D8 and methamphetamine-D14 | ≤4 ng/mL to 25,000 ng/mL | ≤4 ng/mL | sciex.com |
Differentiation of Synthetic Routes and Illicit Impurities via Isotopic Tracing and Impurity Profiling
While this compound is primarily used for quantification, the broader field of stable isotope analysis plays a significant role in forensic intelligence, particularly in differentiating synthetic routes and profiling illicit impurities. The natural abundance of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) in precursor chemicals can result in a unique isotopic signature in the final methamphetamine product. researchgate.net This signature can provide clues about the geographical origin of the precursors and the synthesis method employed.
For example, methamphetamine synthesized from naturally derived ephedrine (B3423809) will have a different isotopic profile compared to that synthesized from synthetic precursors. By analyzing the stable isotope ratios of carbon, nitrogen, and hydrogen in a seized sample, forensic chemists can draw inferences about its production.
The direct role of this compound in isotopic tracing of a specific synthesis is not a common application. Instead, its utility in this context is to ensure the accurate quantification of identified impurities. Impurity profiling involves the identification and quantification of by-products and unreacted starting materials in a drug sample. These impurities can be characteristic of a particular synthesis route. For instance, the presence of certain compounds can indicate whether the methamphetamine was produced via the Leuckart route, reductive amination, or other methods. Accurate quantification of these marker compounds, facilitated by an internal standard like this compound, is crucial for creating a robust chemical profile of the seized drug.
Enantiomeric Profiling in Forensic Contexts to Determine Origin and Source
Methamphetamine exists as two enantiomers: S-(+)-methamphetamine (dextromethamphetamine) and R-(-)-methamphetamine (levomethamphetamine). The S-(+)-enantiomer is a potent central nervous system stimulant and is the primary form found in illicitly produced methamphetamine. In contrast, the R-(-)-enantiomer has significantly less psychoactive effects and is used in some over-the-counter nasal decongestants. forensicrti.org
Forensic laboratories perform enantiomeric profiling to determine the ratio of these two isomers in a sample. This analysis is critical for legal purposes, as the presence of a high percentage of the S-(+)-enantiomer is indicative of illicit production, whereas a sample containing primarily the R-(-)-enantiomer may suggest a legitimate source.
Chiral chromatography techniques, such as chiral GC or LC, are employed to separate the enantiomers. For accurate quantification of each separated enantiomer, a deuterated internal standard is essential. While various deuterated forms of methamphetamine can be used, this compound would be suitable for the quantification of the S-(+)-enantiomer. The use of a racemic deuterated internal standard (a mixture of d- and l-deuterated methamphetamine) can also be employed to quantify both enantiomers simultaneously. The precise measurement of the d/l ratio, enabled by the internal standard, provides crucial information about the potential origin and synthetic pathway of the drug, aiding in distinguishing between illicit abuse and legitimate use of related products. sciex.com
Metabolic Research of S + Methamphetamine D3 Hydrochloride in Preclinical Models
In Vitro Metabolic Studies using Enzyme Systems (e.g., Human Liver Microsomes)
In vitro metabolic studies are fundamental in preclinical drug development to predict the metabolic fate of a compound in humans. Human liver microsomes (HLMs) are a widely used enzyme system as they contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of marketed drugs. researchgate.netdls.com The use of HLMs allows for the investigation of metabolic stability, identification of metabolites, and characterization of the enzymes involved in a compound's biotransformation. researchgate.net
The use of deuterated substrates, such as S-(+)-Methamphetamine-d3 Hydrochloride, offers significant advantages in these studies. Stable isotope labeling helps in the unambiguous identification of drug-related material from the complex biological matrix of the microsomal incubation. nih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS), metabolites of the deuterated parent drug can be easily distinguished from endogenous compounds or artifacts by their characteristic mass shift. nih.gov
For this compound, incubation with HLMs would be expected to mimic the primary metabolic pathways observed for non-deuterated methamphetamine. These enzyme systems can effectively model Phase I reactions like N-demethylation and aromatic hydroxylation. researchgate.net The stability of the deuterium (B1214612) label on the N-methyl group is crucial; in this case, N-demethylation would lead to the formation of a non-deuterated metabolite (amphetamine), while other pathways like hydroxylation would result in metabolites retaining the deuterium label. This differential labeling is instrumental in elucidating the metabolic pathways. nih.gov
Table 1: Expected Phase I Metabolic Reactions in Human Liver Microsomes
| Metabolic Reaction | Enzyme Family | Expected Metabolite of this compound | Deuterium Label Status |
|---|---|---|---|
| N-demethylation | CYP2D6 | Amphetamine | Lost |
| Aromatic p-hydroxylation | CYP2D6 | p-Hydroxy-S-(+)-methamphetamine-d3 | Retained |
Metabolic Profiling in Animal Models (e.g., Rodents, Tree Shrews)
Metabolic profiling, or metabolomics, in animal models provides a systemic view of the biochemical changes induced by a compound. Rodents, particularly rats and mice, are extensively used models in methamphetamine research to study metabolic disturbances. nih.govrsc.org Tree shrews have also been utilized as a model for studying behavioral sensitization to methamphetamine, offering another preclinical perspective. nih.govresearchgate.net
In rodent models, administration of methamphetamine leads to significant alterations in the metabolic profiles of various biological samples, including brain tissue, plasma, serum, and urine. nih.govresearchgate.net Studies in rats have shown that methamphetamine exposure perturbs neurotransmitter systems and influences energy metabolism. nih.gov Untargeted metabolomics in brain tissues from methamphetamine-sensitized rats revealed increased concentrations of betaine (B1666868) and pantothenate, and decreased levels of myo-inositol and homocarnosine (B1673341) compared to control groups. nih.gov In mice, methamphetamine administration was found to enhance amino acid metabolism and increase fatty acid consumption in serum, while urine metabolomics indicated a slowed tricarboxylic acid (TCA) cycle. mdpi.com
Studies using tree shrews have focused on the neurobiological mechanisms underlying behavioral sensitization to methamphetamine. nih.gov Research has shown that methamphetamine administration regulates the expression of dopamine (B1211576) D3 receptors and dopamine transporters in brain regions like the prefrontal cortex and nucleus accumbens, which are critical in addiction pathways. researchgate.netnih.gov While specific metabolomics data for this compound in tree shrews is not detailed in the provided context, these animals serve as a relevant preclinical model for investigating the compound's impact on neurochemical pathways. nih.gov
Identification of Deuterated Metabolites and Metabolic Pathways
The metabolism of methamphetamine is well-characterized and primarily involves two major pathways: aromatic hydroxylation and N-demethylation, both predominantly catalyzed by the CYP2D6 enzyme. researchgate.netresearchgate.net Aromatic hydroxylation at the para-position of the phenyl ring produces p-hydroxymethamphetamine. researchgate.net The N-demethylation pathway yields amphetamine as the primary metabolite. researchgate.net Amphetamine itself can be further metabolized through hydroxylation to p-hydroxyamphetamine or via beta-hydroxylation to norephedrine. researchgate.net
When studying this compound, the deuterium label on the N-methyl group acts as a tracer to follow the fate of the molecule.
Metabolites retaining the deuterium label: Any metabolic transformation that does not cleave the N-methyl group will result in a deuterated metabolite. The primary example is p-hydroxy-S-(+)-methamphetamine-d3, formed through aromatic hydroxylation.
Metabolites losing the deuterium label: The N-demethylation pathway, which removes the N-methyl-d3 group, results in the formation of non-deuterated amphetamine. Subsequent metabolites of amphetamine, such as p-hydroxyamphetamine and norephedrine, would also be non-deuterated.
The use of deuterated internal standards is a common practice in quantitative analysis to ensure accuracy. nih.govresearchgate.net The distinct mass of this compound and its deuterated metabolites allows for precise quantification and differentiation from their non-deuterated counterparts, which might be endogenously present or formed from other sources.
Table 2: Major Identified Metabolites and Metabolic Pathways
| Parent Compound | Metabolic Pathway | Key Metabolite | Chemical Name of Metabolite | Deuterium Label (-d3) |
|---|---|---|---|---|
| This compound | Aromatic Hydroxylation | p-OH-MAMP-d3 | p-Hydroxy-S-(+)-methamphetamine-d3 | Retained |
| This compound | N-demethylation | AMP | Amphetamine | Lost |
| Amphetamine | Aromatic Hydroxylation | p-OH-AMP | p-Hydroxyamphetamine | Lost |
| Amphetamine | Beta-hydroxylation | --- | Norephedrine | Lost |
Applications of Metabolomics in Understanding Biochemical Perturbations (excluding human clinical outcomes)
Metabolomics is a powerful tool for describing perturbations in metabolic systems caused by xenobiotics. nih.gov In preclinical research involving methamphetamine, metabolomics has been instrumental in revealing significant biochemical disturbances in animal models. mdpi.com These studies provide insights into the systemic effects of the compound beyond its primary neurological targets.
Research in rodent models has consistently shown that methamphetamine exposure disrupts energy metabolism. nih.govmdpi.com This is evidenced by alterations in the levels of metabolites within the tricarboxylic acid (TCA) cycle, such as decreased levels of succinate, α-ketoglutarate, and citrate (B86180) in the brain tissue of rats. mdpi.com Furthermore, studies have reported an acceleration of lipid metabolism and a depletion of branched-chain amino acids, indicating that these are consumed for energy. rsc.orgmdpi.com
Methamphetamine administration also leads to significant changes in amino acid metabolism, which is closely linked to neurotransmitter balance. rsc.orgmdpi.com For instance, increased plasma levels of the excitatory amino acids glutamate (B1630785) and aspartate have been observed in rats. rsc.org The alteration of these metabolites implies methamphetamine-induced neurotransmitter disturbance and oxidative stress. nih.gov Untargeted metabolomics has identified disruptions in several key metabolic pathways, including alanine, aspartate, and glutamate metabolism, as well as arginine and proline metabolism. nih.gov These findings help to build a comprehensive picture of the widespread biochemical impact of methamphetamine.
Table 3: Summary of Biochemical Perturbations Identified via Metabolomics in Animal Models
| Metabolic Area | Perturbed Pathway | Observed Changes in Metabolite Levels (in Rodent Models) |
|---|---|---|
| Energy Metabolism | Tricarboxylic Acid (TCA) Cycle | Decrease in succinate, α-ketoglutarate, citrate. mdpi.com Upregulation of fumarate, malate. nih.gov |
| Amino Acid Metabolism | Alanine, Aspartate, and Glutamate Metabolism | Alterations in glutamine, glutamate, and γ-aminobutyric acid. mdpi.com |
| Arginine and Proline Metabolism | Pathway significantly perturbed. nih.gov | |
| Lipid Metabolism | Fatty Acid and Glycerolipid Metabolism | Increased fatty acid consumption; changes in glycerophospholipids and sphingomyelins. mdpi.comresearchgate.net |
| Neurotransmitter Metabolism | Dopamine, Serotonin (B10506) Pathways | Alterations in myo-inositol, homocarnosine, taurine, phosphocholine. nih.gov |
Mechanistic Research on S + Methamphetamine and Analogues in Cellular and Molecular Systems Non Clinical
Investigation of Receptor Interactions and Binding Kinetics (e.g., Dopamine (B1211576) D3 Receptor, Dopamine Transporter)
S-(+)-Methamphetamine exerts its primary effects by interacting with several key proteins involved in neurotransmission. Its structural similarity to monoamine neurotransmitters allows it to engage with their transport and receptor systems. researchgate.netyoutube.com
The dopamine transporter (DAT) is a principal target. drugbank.com Methamphetamine acts not just as a competitive inhibitor of dopamine reuptake but also as a substrate for the transporter. researchgate.netyoutube.com This leads to its uptake into the presynaptic neuron, where it initiates a cascade of events culminating in the reversal of DAT function, causing non-vesicular dopamine efflux. researchgate.netyoutube.com Studies have shown that persistent binding at DAT can determine the duration of psychostimulant effects. pnas.org Furthermore, methamphetamine can induce the internalization of the DAT, reducing the number of available transporters on the cell surface and further decreasing dopamine reuptake. researchgate.netnih.gov
The Dopamine D3 Receptor (D3R) is also significantly involved in the actions of methamphetamine. termedia.pl Animal studies using D3R knockout (D3R-/-) mice have demonstrated that this receptor plays a positive regulatory role in the locomotor effects of methamphetamine. termedia.pltermedia.pl While the drug induces behavioral sensitization in both wild-type and D3R-/- mice, the response is significantly reduced in mice lacking the D3 receptor. termedia.pl Chronic methamphetamine exposure has been shown to significantly increase the expression of D3R in key brain regions like the prefrontal cortex, nucleus accumbens, and dorsal striatum in animal models. nih.gov
Beyond the primary dopamine targets, methamphetamine interacts with other receptors that modulate its effects. It is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a receptor that plays a crucial role in regulating monoaminergic systems. nih.goveurekalert.org Activation of TAAR1 by methamphetamine contributes to the modulation of DAT function, including inhibiting dopamine uptake and promoting efflux. nih.gov Additionally, the Sigma-1 receptor (σ1R) can physically associate with DAT, and this interaction attenuates the binding of methamphetamine to the transporter, suggesting another layer of regulation. nih.gov
| Target Protein | Mechanism of Interaction | Consequence of Interaction | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | Substrate, reuptake inhibitor, induces transporter reversal and internalization | Blocks dopamine reuptake and causes massive dopamine efflux | researchgate.netdrugbank.compnas.orgnih.gov |
| Dopamine D3 Receptor (D3R) | Modulates behavioral response; expression is upregulated with chronic use | Positively regulates locomotor effects and behavioral sensitization | termedia.pltermedia.plnih.gov |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Modulates DAT function, contributing to inhibited uptake and enhanced efflux of dopamine | nih.goveurekalert.org |
| Sigma-1 Receptor (σ1R) | Binds to receptor; σ1R can associate with DAT | Association with DAT attenuates methamphetamine binding to the transporter | nih.govwikipedia.org |
| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibitor/Disruptor | Disrupts packaging of dopamine into synaptic vesicles, increasing cytosolic dopamine | youtube.comnih.gov |
Effects on Neurotransmitter Systems in In Vitro and Animal Brain Models
The defining neurochemical effect of S-(+)-Methamphetamine is a rapid and massive elevation of monoamine neurotransmitters in the synaptic cleft. cmaj.ca This is achieved through a multi-faceted disruption of normal neurotransmitter dynamics, primarily affecting the dopamine (DA), norepinephrine (B1679862) (NE), and, to a lesser extent, serotonin (B10506) (5-HT) systems. youtube.comnih.gov
Once inside the presynaptic neuron, methamphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles. youtube.comnih.gov This leads to an accumulation of free dopamine in the neuronal cytoplasm. nih.gov The combination of increased cytosolic dopamine and methamphetamine's interaction with DAT leads to the reversal of the transporter's normal direction of flow, pumping dopamine out of the neuron and into the synapse. researchgate.netyoutube.com Similar mechanisms apply to the norepinephrine transporter (NET) and the serotonin transporter (SERT). drugbank.com
Animal models have been instrumental in elucidating these effects. Studies in rodents and tree shrews demonstrate that methamphetamine administration causes a significant increase in the release of dopamine in brain regions associated with reward and motivation, such as the nucleus accumbens, dorsal striatum, and prefrontal cortex. nih.govcmaj.canih.gov High-dose regimens in these models have been shown to cause long-lasting depletion of striatal dopamine and damage to dopaminergic nerve terminals. jst.go.jp This neurotoxicity is thought to be mediated, in part, by the oxidative stress resulting from the auto-oxidation of excess cytosolic dopamine. nih.govjst.go.jp
Beyond monoamines, methamphetamine also indirectly affects other neurotransmitter systems. The surge in dopamine release modulates GABAergic and glutamatergic pathways. nih.gov For instance, increased dopamine release can activate GABA neurons, which in turn disinhibits thalamocortical glutamatergic pathways, resulting in increased glutamate (B1630785) levels in the cortex. nih.gov
| Neurotransmitter System | Brain Region | Observed Effect | Reference |
|---|---|---|---|
| Dopamine (DA) | Striatum (Caudate, Putamen, Nucleus Accumbens) | Massive release, transporter reversal, long-term depletion with high doses | nih.govcmaj.cajst.go.jp |
| Norepinephrine (NE) | General (Central and Sympathetic Nervous System) | Increased release via transporter reversal | youtube.comdrugbank.com |
| Serotonin (5-HT) | General | Increased release (less potent than for DA/NE), potential for nerve terminal damage | youtube.comnih.gov |
| Glutamate (Glu) | Prefrontal Cortex, Striatum | Indirect increase in release | nih.govnih.gov |
| GABA | Striatum, Ventral Tegmental Area | Modulation of GABAergic transmission | nih.gov |
Molecular and Cellular Mechanisms of Action (e.g., Synaptic Plasticity, Enzyme Inhibition)
The profound changes in neurotransmitter levels induced by S-(+)-Methamphetamine trigger a cascade of downstream molecular and cellular adaptations, including alterations in synaptic structure and enzyme activity.
Methamphetamine induces significant synaptic structural plasticity. nih.gov Research has shown that it can cause remodeling of both presynaptic and postsynaptic morphology. nih.govresearchgate.net The effects can be dose-dependent. For instance, studies have found that low doses of methamphetamine may promote the formation of dendritic spines and increase synaptic numbers in the hippocampus and prefrontal cortex, whereas high doses can lead to synaptic degeneration and neuronal loss. nih.govresearchgate.net This structural remodeling is thought to be regulated by the activity of small GTPases like Rac1 and Cdc42, which control the actin cytoskeleton that underpins spine morphology. nih.govresearchgate.net These changes in synaptic structure are believed to contribute to the formation of drug-associated memories and addiction. spandidos-publications.com
In addition to its effects on transporters, methamphetamine also acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters in the presynaptic terminal. youtube.comdrugbank.compatsnap.com By inhibiting MAO, methamphetamine prevents the degradation of dopamine, norepinephrine, and serotonin, further increasing their cytosolic concentrations and availability for release. youtube.compatsnap.com
| Mechanism | Cellular/Molecular Effect | Functional Consequence | Reference |
|---|---|---|---|
| Synaptic Plasticity | Dose-dependent changes in dendritic spine density and morphology in hippocampus and prefrontal cortex | Alteration of neural circuits, contribution to drug-associated memory | nih.govresearchgate.net |
| Enzyme Inhibition | Inhibition of Monoamine Oxidase (MAO) | Decreased breakdown of dopamine, norepinephrine, and serotonin, increasing their synaptic availability | youtube.comdrugbank.compatsnap.com |
| Oxidative Stress | Generation of reactive oxygen species from excess cytosolic dopamine | Damage to mitochondria, contribution to dopaminergic neurotoxicity | nih.govjst.go.jp |
| Endoplasmic Reticulum (ER) Stress | Disruption of protein folding and cellular homeostasis | Inhibition of long-term potentiation (LTP) and memory formation | spandidos-publications.com |
| Neuroinflammation | Activation of microglia | Release of inflammatory cytokines, contribution to neuronal damage | nih.govfrontiersin.org |
Environmental Monitoring and Residue Analysis of Methamphetamine Hydrochloride in Research Settings
Detection and Quantification in Environmental Samples (e.g., Air, Surfaces in Clandestine Laboratories)
Research into environmental contamination within former clandestine laboratories focuses on detecting and quantifying methamphetamine residues on various surfaces and in the air. This analysis is critical for assessing the extent of contamination, understanding exposure pathways, and validating decontamination procedures. nih.gov
Surface Sampling: The standard protocol for assessing contamination involves wipe sampling of surfaces. researchgate.net This method is used to collect residues from materials such as walls, countertops, floors, and ventilation systems. researchgate.net Following collection, samples are typically analyzed using highly sensitive laboratory techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical methods employed. unl.eduresearchgate.net For GC-MS analysis, a derivatization step is often required to make the methamphetamine molecule more volatile and improve its chromatographic properties. nih.gov
Studies have documented a wide range of surface contamination levels in former laboratories. A single production cycle, or "cook," can result in surface contamination ranging from 0.1 µ g/100 cm² to as high as 16,000 µ g/100 cm². nih.gov Research involving simulated smoking of methamphetamine in a controlled room setting also showed significant surface deposition, with concentrations correlating to the amount smoked. acs.org
Air Sampling: Methamphetamine can also exist as an airborne contaminant, either as a vapor or adsorbed onto particulate matter. nih.govnih.gov This airborne residue can be inhaled and also contributes to the spread of contamination throughout a property. nih.govresearchgate.net Air sampling is conducted using devices that draw air through a collection medium, such as an acid-treated glass fiber filter or a sorbent tube. researchgate.netnih.gov Dynamic solid-phase microextraction (SPME) has also been explored as a rapid method for sampling airborne methamphetamine. researchgate.net
Airborne concentrations can be significant, particularly during the manufacturing process. During controlled cooks, airborne methamphetamine levels have been measured from 79 µg/m³ to as high as 5,500 µg/m³. nih.govnih.gov Even after production ceases, residues can be resuspended from surfaces by activity within the residence, with airborne levels ranging from 70 µg/m³ to 210 µg/m³ on the day following a cook. epa.gov
Below is a table summarizing findings from a study that measured methamphetamine deposition on various surfaces after a simulated "smoking" event in a controlled environment.
| Surface Material | Mean Concentration (µg/100 cm²) | Retention Characteristic |
|---|---|---|
| Acrylic | High | Retained the most methamphetamine |
| Wood | Moderate | Showed moderate retention |
| Metal | Moderate-Low | Lower retention than acrylic or wood |
| Plaster | Low | Showed low retention levels |
| Tile | Lowest | Retained the least methamphetamine |
This table is based on findings from a study where methamphetamine smoking was simulated to test residue retention on different common household surfaces. kcl.ac.ukglobalspec.com The results indicate that surface material significantly impacts the level of contamination detected.
Analytical Challenges in Trace Environmental Analysis of S-(+)-Methamphetamine-d3 Hydrochloride
The analysis of trace levels of methamphetamine from environmental samples presents several analytical challenges. The primary role of this compound is to help overcome these challenges by serving as an ideal internal standard for isotope dilution mass spectrometry techniques.
Role of this compound: An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to a sample before processing. This compound is chemically identical to methamphetamine, except that three of its hydrogen atoms have been replaced with deuterium (B1214612). This mass difference allows it to be distinguished from the target analyte by the mass spectrometer, but it behaves almost identically during sample extraction, cleanup, derivatization, and injection. nih.gov By comparing the detector response of the analyte to that of the known quantity of the deuterated internal standard, analysts can correct for analyte loss during sample preparation and for variations in instrument response, thereby achieving more accurate and precise quantification. cdc.gov
Key Analytical Challenges:
Low Concentration Levels: Residue levels can be very low, approaching the detection limits of even sensitive instruments. Many state cleanup standards are set at levels between 0.1 and 0.5 µ g/100 cm², requiring robust analytical methods capable of quantifying minute amounts. acs.org
Matrix Effects: Environmental samples are often complex. Wipe samples may contain dust, cleaning agents, oils, and other chemicals from the surface sampled. These co-extracted substances can interfere with the analysis, either suppressing or enhancing the instrument's signal for the target analyte. The use of a co-eluting isotopic internal standard like this compound is the most effective way to compensate for these matrix effects.
Sample Preparation and Recovery: The extraction of methamphetamine from wipe media or air sampling filters is not always 100% efficient. Analyte can be lost during solvent extractions, evaporation steps, and transfer between vials. Because the deuterated standard is subject to the same losses as the non-deuterated analyte, its use allows for accurate correction of the final calculated concentration. nih.govcdc.gov
Cross-Contribution: In mass spectrometry, a challenge known as "cross-contribution" can occur, where isotopic peaks from the analyte interfere with the signal of the internal standard, and vice versa. nih.gov The selection of an appropriate deuterated standard (e.g., d3, d5, d9, d14) and derivatization agent is crucial to ensure that there are unique, interference-free mass fragments available for quantifying both the analyte and the standard. nih.govcdc.gov
Research on Volatilization and Contaminant Transfer Mechanisms from Contaminated Materials
Understanding how methamphetamine moves from surfaces into the air and to other materials is essential for characterizing exposure pathways and developing effective remediation strategies. researchgate.net Research has shown that methamphetamine residue is not static and can migrate from its initial point of deposition.
Volatilization: While methamphetamine hydrochloride, the salt form, is not highly volatile, the free base form is more volatile and can be released into the air from contaminated surfaces. nih.gov This process, known as volatilization or off-gassing, provides a mechanism for the residue to become an inhalation hazard long after the initial contamination event. nih.govresearchgate.net Studies have demonstrated that methamphetamine can readily move from contaminated building materials into the air, and this transfer contributes to both inhalation exposure and the cross-contamination of previously clean surfaces. researchgate.netutexas.edu Factors such as temperature, humidity, and airflow can influence the rate of volatilization.
Contaminant Transfer: Methamphetamine residue can be transferred throughout a property via several mechanisms:
Airborne Transport: Aerosolized particles generated during production or smoking can travel through HVAC systems and deposit in distant rooms. nih.gov Resuspended particles and volatilized free base can also move with air currents. nih.govepa.gov
Dermal Transfer: Residue can be transferred from a contaminated surface to skin upon contact. It can then be transferred to other surfaces or ingested through hand-to-mouth activity.
Absorption and Desorption: Porous materials like drywall, wood, and carpet can absorb methamphetamine residue. nih.gov Over time, these materials can act as a reservoir, slowly releasing the chemical back into the environment (desorption), which can lead to recontamination of surfaces even after cleaning. nih.gov Research has shown that painting over contaminated surfaces is not always effective, as the residue can migrate through the new layer of paint. biomaxenvironmental.com
The persistence of methamphetamine is notable; one case study found that residue levels on surfaces within a secured, undisturbed property remained largely unchanged after eight years. biomaxenvironmental.com This highlights the long-term nature of the contamination and the importance of understanding transfer mechanisms for proper risk assessment and remediation.
The following table details airborne methamphetamine concentrations detected during and after simulated manufacturing events.
| Sampling Period | Activity Level | Airborne Concentration Range (µg/m³) |
|---|---|---|
| During "Cook" | N/A (Active Production) | 520 - 5,500 |
| 24 Hours Post-"Cook" | Low (No Activity) | ~70 |
| 24 Hours Post-"Cook" | Moderate-High Activity | up to 210 |
Data compiled from studies of controlled methamphetamine cooks. nih.govnih.govepa.gov The data shows that airborne levels are highest during production and can be significantly elevated by physical activity that resuspends settled particles the following day.
Future Directions and Emerging Research Areas
Development of Novel Analytical Techniques for Deuterated Analogs
The use of deuterated internal standards, such as S-(+)-Methamphetamine-d3 Hydrochloride, is a cornerstone of quantitative analysis, particularly in mass spectrometry (MS). These standards are crucial for correcting variations in sample preparation and analysis, such as matrix effects where other compounds in a sample can enhance or suppress the ionization of the target analyte. nih.govresearchgate.net The nearly identical chemical behavior of a deuterated standard to its non-deuterated counterpart ensures high accuracy and precision in quantification. nih.govoup.com
Current standard methods often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov However, the future of analytical techniques for deuterated analogs lies in the development of methods that offer higher sensitivity, greater specificity, and faster analysis times. High-resolution mass spectrometry (HRMS), for instance, provides more precise mass measurements, which can help in the differentiation of isobaric interferences.
Furthermore, advancements in ambient ionization techniques, which allow for the direct analysis of samples in their native state with minimal preparation, are showing promise. These methods could significantly streamline the analytical workflow in forensic and clinical settings. The choice of derivatization agent in GC-MS analysis also plays a significant role in optimizing the detection of deuterated standards and minimizing cross-contribution between the analyte and the internal standard. unodc.org
A comparative look at common analytical techniques highlights the evolving landscape:
| Analytical Technique | Principle | Advantages for Deuterated Analogs | Future Developments |
| GC-MS | Separates volatile compounds based on their boiling points and detects them by mass-to-charge ratio. | Well-established, provides good chromatographic resolution. | Miniaturization of instruments, faster temperature programming. |
| LC-MS/MS | Separates compounds based on their interaction with a stationary phase and detects them by mass-to-charge ratio. | Suitable for non-volatile and thermally labile compounds, high sensitivity and specificity. | Development of novel stationary phases for improved chiral separations. |
| HRMS | Measures mass-to-charge ratio with very high accuracy. | Reduces interferences, allows for more confident identification of compounds. | Increased adoption in routine forensic and clinical laboratories. |
| Ambient Ionization MS | Ionizes samples directly from surfaces with minimal preparation. | Rapid analysis, potential for in-situ measurements. | Development of new ionization sources with improved sensitivity and broader applicability. |
Expanding Metabolic Research to New Preclinical Models and Omics Approaches
Metabolic studies are crucial for understanding the fate of drugs in the body. While S-(+)-Methamphetamine has been studied, the use of its deuterated analog, this compound, can provide more nuanced insights into metabolic pathways due to the kinetic isotope effect. This effect can alter the rate of metabolism, providing a tool to probe enzymatic mechanisms.
Future metabolic research will likely move towards more sophisticated preclinical models that better mimic human physiology. This includes the use of humanized animal models, organ-on-a-chip technologies, and three-dimensional cell cultures. These models can provide more accurate predictions of human metabolism and toxicity.
The integration of "omics" technologies is also set to revolutionize metabolic research. Metabolomics, the large-scale study of small molecules, can provide a comprehensive snapshot of the metabolic perturbations caused by a drug. nih.gov Combining metabolomics with other omics disciplines, such as proteomics (the study of proteins) and genomics (the study of genes), will enable a more holistic understanding of the biological response to S-(+)-Methamphetamine. This multi-omics approach can help identify novel biomarkers of exposure and toxicity, as well as new therapeutic targets.
Key areas for future metabolic research include:
Advanced Preclinical Models: Utilizing models that more closely replicate human physiology to improve the translation of research findings.
Multi-Omics Integration: Combining data from metabolomics, proteomics, and genomics to gain a systems-level understanding of drug metabolism and effects.
Kinetic Isotope Effect Studies: Leveraging the properties of deuterated compounds to investigate the mechanisms of metabolic enzymes in greater detail.
Advancements in Isotopic Labeling and Chiral Synthesis for Research Standards
The quality and availability of research standards are paramount for accurate and reproducible scientific results. For this compound, this involves advancements in both isotopic labeling and chiral synthesis.
Future developments in isotopic labeling will likely focus on more efficient and selective methods for introducing deuterium (B1214612) into specific molecular positions. This will allow for the creation of a wider range of deuterated standards with varying degrees of deuteration, which can be valuable for specific analytical applications and for studying metabolic switching.
Chiral synthesis, the ability to produce a single enantiomer of a chiral molecule, is critical for compounds like methamphetamine where the two enantiomers have different physiological effects. The S-(+) enantiomer is the more potent central nervous system stimulant. nih.gov Future research in this area will aim for more efficient and cost-effective enantioselective synthetic routes. This could involve the development of new chiral catalysts and enzymatic synthesis methods.
| Advancement Area | Description | Impact on Research Standards |
| Selective Isotopic Labeling | Methods to introduce deuterium at specific positions in a molecule with high precision. | Enables the production of a wider variety of deuterated standards for specialized applications. |
| Enantioselective Synthesis | Synthetic routes that produce a single, desired enantiomer of a chiral compound. | Ensures the purity and specificity of chiral research standards like this compound. |
| Green Chemistry Approaches | Development of more environmentally friendly and sustainable synthetic methods. | Reduces the environmental impact of producing chemical standards. |
Integration of Multi-Modal Analytical Data in Comprehensive Forensic and Research Studies
To gain a more complete picture in forensic and research investigations, there is a growing trend towards the integration of data from multiple analytical techniques. This multi-modal approach can provide a higher degree of confidence in analytical results and can reveal information that might be missed by a single technique.
In the context of this compound, this could involve combining data from chromatographic techniques (like GC-MS and LC-MS/MS) with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy. For example, while MS provides information about the mass and fragmentation of a molecule, NMR can provide detailed structural information, including the specific location of deuterium atoms. researchgate.net
The integration of such diverse datasets presents a significant data analysis challenge. Therefore, future research will also need to focus on the development of advanced chemometric and bioinformatic tools to effectively process and interpret multi-modal data. The goal is to create a more comprehensive and robust analytical workflow that can be applied in both routine forensic casework and in-depth research studies.
This integrated approach will be particularly valuable in areas such as:
Drug Profiling: Combining chemical and isotopic data to link different drug seizures and identify manufacturing routes.
Metabolite Identification: Using a combination of MS and NMR to confidently identify and characterize novel drug metabolites.
Forensic Toxicology: Integrating data from multiple analytical platforms to provide a more complete picture of drug exposure and its physiological effects.
Q & A
Basic: What synthetic methodologies ensure high enantiomeric purity of S-(+)-Methamphetamine-d3 Hydrochloride?
To achieve high enantiomeric purity, chiral resolution techniques such as diastereomeric salt formation or enzymatic resolution are employed. Deuterium incorporation typically occurs at the methyl group via deuteration of precursor intermediates (e.g., using deuterated methyl iodide). Final purification via preparative chiral HPLC with columns like Chiralpak® AD-H or cellulose-based phases ensures separation of the S-(+)-enantiomer from racemic mixtures . Validation using polarimetry or enantioselective GC-MS confirms purity (>99% enantiomeric excess).
Basic: How is chiral chromatography optimized to resolve this compound in biological samples?
Optimization involves selecting mobile phases (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) and columns (e.g., Chiralcel® OD-H) to enhance enantiomer separation. Adjusting column temperature (20–25°C) and flow rates (0.5–1.0 mL/min) improves peak resolution. Matrix effects in biological samples (e.g., plasma) are minimized using protein precipitation or solid-phase extraction prior to analysis. Method validation includes assessing selectivity, linearity (1–1000 ng/mL), and intra-day precision (<10% RSD) .
Advanced: How do deuterium isotope effects influence metabolic stability studies of this compound?
Deuterium at the methyl group slows oxidative metabolism via cytochrome P450 enzymes (e.g., CYP2D6), increasing half-life in in vitro hepatocyte assays. Researchers must compare results to non-deuterated controls to quantify isotope effects (e.g., kH/kD ratios). LC-HRMS tracks deuterium retention in metabolites, while kinetic isotope effect (KIE) calculations validate metabolic pathway alterations .
Advanced: What receptor binding assay considerations apply to this compound versus non-deuterated analogs?
Radioligand displacement assays (e.g., using [<sup>3</sup>H]dopamine) assess affinity differences at dopamine transporters (DAT). Deuterium’s mass and bond strength may slightly alter binding kinetics, requiring Schild analysis to compare Ki values. Competitive binding curves (0.1–100 nM) in transfected HEK293 cells expressing human DAT are analyzed using nonlinear regression .
Methodological: What parameters validate this compound as an LC-MS/MS internal standard?
Critical parameters include:
- Ion suppression/enhancement : Assessed by post-column infusion in plasma matrices.
- Linearity : Calibration curves (1–500 ng/mL) with R<sup>2</sup> >0.98.
- Accuracy/precision : Intra- and inter-day variability <15% at LLOQ (0.5 ng/mL).
- Stability : Bench-top (24h), freeze-thaw (3 cycles), and long-term (-80°C, 30 days) stability tests. Deuterated analogs correct for matrix effects and recovery losses .
Advanced: How does <sup>1</sup>H/<sup>2</sup>H NMR distinguish this compound from non-deuterated forms?
Deuterium incorporation eliminates <sup>1</sup>H signals at the methyl group (δ ~1.2 ppm). <sup>13</sup>C NMR shows isotopic splitting (triplet for CD3 at ~20 ppm). 2D NMR (HSQC, HMBC) confirms deuteration sites and structural integrity. Quantitation via <sup>19</sup>F NMR (if a fluorinated internal standard is used) ensures >98% isotopic purity .
Basic: What safety protocols are critical when handling this compound in neuropharmacology studies?
Follow OSHA HCS guidelines:
- PPE : Nitrile gloves, lab coats, and N95 respirators during weighing.
- Ventilation : Use fume hoods for powder handling to prevent inhalation.
- Decontamination : Ethanol-based solutions for spills.
- Storage : In airtight containers at -20°C, segregated from non-controlled substances. Emergency protocols require medical observation for 48h post-exposure .
Advanced: How is isotope dilution mass spectrometry (IDMS) applied to quantify this compound in pharmacokinetic studies?
IDMS uses a known quantity of deuterated internal standard spiked into biological samples. LC-MS/MS (MRM mode) monitors transitions (e.g., m/z 150→91 for methamphetamine; m/z 153→94 for d3-analog). Deuterated standards correct for extraction efficiency and ion suppression. Pharmacokinetic parameters (AUC, Cmax) are derived using non-compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
